molecular formula C16H14ClFN2O3 B4598031 N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide

Cat. No.: B4598031
M. Wt: 336.74 g/mol
InChI Key: JPRADZGLTYLKCE-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H14ClFN2O3 and its molecular weight is 336.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0676982 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Applications

A study developed new chemical entities including derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, aiming to explore their potential as anticancer, anti-inflammatory, and analgesic agents. The research indicated that halogenated aromatic rings in the compound's structure could enhance its anticancer and anti-inflammatory activities. One particular derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising results in all three applications, suggesting that similar compounds, possibly including N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide, may have therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).

Antioxidant Activity

Research on phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate has shown that they can act as inhibitors of lipid peroxidation, suggesting antioxidant properties. These compounds have varying degrees of reactivity with radicals and can protect against lipid peroxidation induced by oxidative stress. Given the structural similarity, this compound might also exhibit antioxidant activities, contributing to its potential therapeutic applications (Dinis, Madeira, & Almeida, 1994).

Enzymatic Synthesis and Drug Metabolism

The chemoselective acetylation of aminophenols, including the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been studied using immobilized lipase. This research highlights the role of enzymatic processes in the selective synthesis of compounds, which could be applicable to the synthesis and modification of this compound for various pharmaceutical applications (Magadum & Yadav, 2018).

Neuropharmacological Applications

The neuropharmacological profile of peripheral benzodiazepine receptor agonists has been explored, revealing that specific compounds exhibit potent anxiolytic-like properties without affecting spontaneous locomotor activity. This suggests a potential application for this compound in neuropharmacology, particularly in the development of anxiolytic agents with minimal side effects (Okuyama et al., 1999).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(2-chloro-4-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-10(21)19-12-3-2-4-13(8-12)20-16(22)9-23-15-6-5-11(18)7-14(15)17/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRADZGLTYLKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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